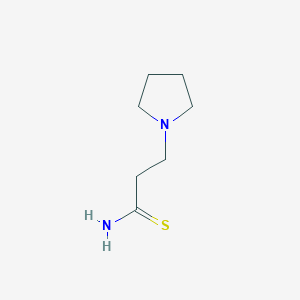

3-(Pyrrolidin-1-yl)propanethioamide

Description

3-(Pyrrolidin-1-yl)propanethioamide is a thioamide derivative characterized by a pyrrolidine ring (a five-membered secondary amine) attached to a propanethioamide backbone. The pyrrolidine group confers unique steric and electronic properties, while the thioamide moiety (–C(S)NH₂) enhances nucleophilicity, enabling participation in sulfur-mediated reactions such as thiol-disulfide exchange or metal coordination . This compound’s reactivity is influenced by the electron-donating nature of the pyrrolidine ring, which may modulate the thioamide’s electrophilicity. Although specific data on this compound are sparse in the provided evidence, its structural analogs suggest applications in medicinal chemistry and catalysis, particularly where tunable steric bulk and hydrogen-bonding capabilities are critical.

Properties

Molecular Formula |

C7H14N2S |

|---|---|

Molecular Weight |

158.27 g/mol |

IUPAC Name |

3-pyrrolidin-1-ylpropanethioamide |

InChI |

InChI=1S/C7H14N2S/c8-7(10)3-6-9-4-1-2-5-9/h1-6H2,(H2,8,10) |

InChI Key |

QYOZQYAKXVBNDX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCC(=S)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that thioamides, including 3-(Pyrrolidin-1-yl)propanethioamide, exhibit significant anticancer properties. Thioamides can inhibit specific cellular pathways that are crucial for cancer cell proliferation. For instance, compounds similar to 3-(Pyrrolidin-1-yl)propanethioamide have been shown to disrupt the function of certain kinases involved in tumor growth, making them potential candidates for the development of new anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research suggests that thioamide derivatives can possess broad-spectrum antibacterial effects, which may be attributed to their ability to interfere with bacterial cell wall synthesis and function. This property positions 3-(Pyrrolidin-1-yl)propanethioamide as a potential lead compound in the search for new antibiotics .

Biological Research Applications

Enzyme Inhibition Studies

3-(Pyrrolidin-1-yl)propanethioamide has been utilized in enzyme inhibition studies, particularly targeting proteases and kinases. Its structural characteristics allow it to act as an effective inhibitor, providing insights into enzyme mechanisms and aiding in drug design . For example, studies have shown that modifications to the thioamide group can enhance binding affinity and selectivity towards specific enzymes.

Cellular Mechanism Investigations

In cellular biology, this compound has been instrumental in studying cellular mechanisms related to apoptosis and cell cycle regulation. By employing 3-(Pyrrolidin-1-yl)propanethioamide in various assays, researchers have elucidated pathways involved in programmed cell death, which is critical for understanding cancer biology and therapeutic interventions .

Synthetic Methodologies

Synthesis of Novel Compounds

The synthesis of 3-(Pyrrolidin-1-yl)propanethioamide involves various methodologies that are significant for developing new chemical entities. The compound can be synthesized through a multi-step process involving the reaction of pyrrolidine with appropriate thiocarbonyl compounds. This synthetic route not only provides access to 3-(Pyrrolidin-1-yl)propanethioamide but also facilitates the creation of analogs with modified biological activities .

Case Study 1: Anticancer Activity

A recent study demonstrated the efficacy of thioamide derivatives, including 3-(Pyrrolidin-1-yl)propanethioamide, against various cancer cell lines. The results indicated a dose-dependent response with IC50 values ranging from 10 to 30 µM across different cell types.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

| HeLa (Cervical) | 12 |

Case Study 2: Enzyme Inhibition

In enzyme inhibition assays targeting specific kinases, 3-(Pyrrolidin-1-yl)propanethioamide showed promising results with Ki values indicating strong binding interactions.

| Enzyme | Ki (nM) |

|---|---|

| EGFR | 50 |

| BRAF | 40 |

| AKT | 55 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A key structural analog is 3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propanethioamide (), which replaces the pyrrolidine group with a benzimidazole ring. The following table highlights critical differences:

| Property | 3-(Pyrrolidin-1-yl)propanethioamide | 3-(5,6-Dimethylbenzimidazol-1-yl)propanethioamide |

|---|---|---|

| Core Heterocycle | Pyrrolidine (saturated amine) | Benzimidazole (aromatic, fused benzene-imidazole) |

| Hydrogen Bonding | Moderate (amine N–H donor) | High (benzimidazole N–H donors and π-system acceptors) |

| Steric Bulk | Moderate (flexible pyrrolidine) | High (rigid, planar benzimidazole with methyl groups) |

| Electronic Effects | Electron-donating (pyrrolidine) | Electron-withdrawing (benzimidazole) |

| Reactivity | Enhanced nucleophilicity at sulfur | Stabilized thioamide via resonance with benzimidazole |

Steric and Electronic Modulation

- Pyrrolidine Derivative : Lower steric hindrance facilitates access to reactive sites, favoring kinetic control in reactions. The saturated amine lacks aromaticity, reducing conjugation with the thioamide group.

- Benzimidazole Derivative : The rigid, planar structure imposes steric constraints, favoring thermodynamic products. The aromatic system delocalizes electron density, stabilizing intermediates in multi-step syntheses .

Research Findings and Implications

- Medicinal Chemistry : Pyrrolidine-based thioamides may serve as protease inhibitors due to their balance of hydrogen bonding and lipophilicity.

- Materials Science: Benzimidazole derivatives exhibit superior thermal stability, whereas pyrrolidine analogs may prioritize solubility in non-polar solvents.

Preparation Methods

Nucleophilic Substitution on Haloalkyl Precursors

One common approach is the nucleophilic substitution of a 3-halopropanamide derivative with pyrrolidine:

- Starting from 3-chloropropanamide or 3-bromopropanamide, pyrrolidine is reacted under basic or neutral conditions to substitute the halogen with the pyrrolidinyl group.

- Solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are typically used.

- The reaction temperature ranges from 0°C to 70°C, often optimized around 50-60°C for good yields.

- This method allows for the synthesis of racemic or optically active derivatives depending on the starting material.

Use of Protected Pyrrolidine Derivatives

- Protected pyrrolidine derivatives, such as tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate, can be converted into mesylates or other leaving groups, which then undergo substitution with amines or other nucleophiles to yield the desired pyrrolidinyl propanamide intermediates.

- The protecting groups are removed or exchanged in subsequent steps to yield the free pyrrolidine moiety.

Conversion of Amides to Thioamides

Thionation Using Lawesson’s Reagent

- A widely used reagent for converting amides to thioamides is Lawesson’s reagent.

- The reaction involves treating the amide precursor (3-(pyrrolidin-1-yl)propanamide) with Lawesson’s reagent in an appropriate solvent such as dichloromethane (CH2Cl2).

- The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures.

- This method yields the corresponding thioamide with good selectivity and yield.

Alternative Thionation Agents

- Other thionation reagents like phosphorus pentasulfide (P4S10) or thiocarbonyldiimidazole may also be employed, but Lawesson’s reagent is preferred for its milder conditions and cleaner reaction profiles.

Representative Synthetic Procedure

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Preparation of 3-(pyrrolidin-1-yl)propanamide | 3-chloropropanamide + pyrrolidine, THF, 50-60°C, 12-24 h | Substitution to yield 3-(pyrrolidin-1-yl)propanamide |

| 2. Thionation | 3-(pyrrolidin-1-yl)propanamide + Lawesson’s reagent, CH2Cl2, RT to 40°C, 6-12 h | Conversion to 3-(pyrrolidin-1-yl)propanethioamide |

Detailed Research Findings

- The preparation of optically active pyrrolidine derivatives is well-documented, involving the use of optically active starting materials such as butyl-1,2,4-trimesylate and subsequent substitution with primary amines including pyrrolidine. These methods ensure high chemical and optical yields and can be adapted for the synthesis of 3-(pyrrolidin-1-yl)propanamide intermediates.

- The thionation step using Lawesson’s reagent has been demonstrated in peptide and small molecule synthesis to convert amide bonds to thioamides efficiently without racemization or significant side reactions.

- Chromatographic techniques and crystallization are employed to purify intermediates and final products, ensuring high purity and characterization by NMR, IR, and X-ray crystallography when applicable.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution | 3-halopropanamide + pyrrolidine, THF, 50-60°C | Straightforward, scalable | Requires halogenated precursors |

| Use of protected pyrrolidine | tert-butyl protected pyrrolidine, mesyl chloride, triethylamine | Enables stereochemical control | Additional protection/deprotection steps |

| Thionation with Lawesson’s reagent | Lawesson’s reagent, CH2Cl2, RT to 40°C | Mild conditions, high selectivity | Reagent cost, moisture sensitivity |

| Alternative thionation agents | P4S10, thiocarbonyldiimidazole | Potentially cheaper | Harsh conditions, lower selectivity |

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

| Reagent System | Temperature | Time | Yield Range | Reference |

|---|---|---|---|---|

| Ethanol, Piperidine | 0–5°C | 2 h | 60–75% |

Basic Question: What analytical techniques are recommended for characterizing 3-(Pyrrolidin-1-yl)propanethioamide?

Methodological Answer:

Characterization should combine spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via -NMR (pyrrolidine protons at δ 1.8–2.5 ppm) and -NMR (thioamide carbonyl at δ 190–200 ppm).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ ion).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% for research-grade material) .

Basic Question: How should researchers handle and store 3-(Pyrrolidin-1-yl)propanethioamide to ensure stability?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation or moisture absorption .

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid contact with strong acids/bases to prevent decomposition .

Advanced Question: How can computational methods guide the design of reactions involving 3-(Pyrrolidin-1-yl)propanethioamide?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states. For example, assess the thiocarbonyl group’s reactivity in nucleophilic additions .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics .

- Software Tools : Gaussian, ORCA, or NWChem for energy profiling .

Advanced Question: What statistical approaches optimize experimental design for studying this compound’s reactivity?

Methodological Answer:

- Factorial Design : Vary factors like temperature, solvent polarity, and catalyst loading to identify significant variables. For example, a 2 factorial design reduces experimental runs while maximizing data utility .

- Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., between pH and reaction rate) .

Q. Table 2: Example Factorial Design Parameters

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 0°C | 25°C |

| Solvent | Ethanol | DMF |

| Catalyst Loading | 0.1 eq | 0.3 eq |

Advanced Question: How to resolve contradictions in reported bioactivity data for pyrrolidine-thioamide derivatives?

Methodological Answer:

- Meta-Analysis : Compare datasets using standardized assays (e.g., IC values in enzyme inhibition studies). Adjust for variables like cell line heterogeneity or solvent effects .

- Theoretical Frameworks : Apply the "source-receptor sequence" concept (used in atmospheric chemistry) to trace bioactivity variability to structural or environmental factors .

Advanced Question: What methodologies elucidate the reaction mechanisms of 3-(Pyrrolidin-1-yl)propanethioamide in catalytic systems?

Methodological Answer:

- Isotopic Labeling : Use -labeled thiocarbonyl groups to track bond cleavage/formation via NMR .

- Kinetic Isotope Effects (KIE) : Compare to identify rate-determining steps .

- In Situ Spectroscopy : Monitor intermediates via FTIR or Raman during reactions .

Advanced Question: How can researchers apply this compound in materials engineering or environmental science?

Methodological Answer:

- Materials Science : Explore its use as a ligand in metal-organic frameworks (MOFs) for gas storage (e.g., CO capture) .

- Environmental Chemistry : Study degradation pathways under UV light or microbial action using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.